Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic thiophene derivative with a molecular formula of C₁₉H₂₁N₃O₅S₂ (calculated molecular weight: ~475.5 g/mol). Its structure features:
- A thiophene core substituted at the 2-position with a methyl carboxylate group.
- A 4-(4-methylphenyl) group at the 4-position of the thiophene ring.
- A sulfonyl linker at the 3-position connected to a 4-carbamoylpiperidine moiety.
Properties
Molecular Formula |
C19H22N2O5S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 3-(4-carbamoylpiperidin-1-yl)sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H22N2O5S2/c1-12-3-5-13(6-4-12)15-11-27-16(19(23)26-2)17(15)28(24,25)21-9-7-14(8-10-21)18(20)22/h3-6,11,14H,7-10H2,1-2H3,(H2,20,22) |
InChI Key |
HGSHQNGUXYUCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(CC3)C(=O)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Methodology
A representative protocol involves reacting methyl 3-mercapto-4-(4-methylphenyl)thiophene-2-carboxylate with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF at 80°C). This method yields the thiophene core with moderate to high purity (70–85%), though solvent choice significantly impacts efficiency. Polar aprotic solvents like DMF enhance reaction rates but may complicate purification.
Table 1: Thiophene Core Synthesis Conditions
| Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Methyl 3-mercapto derivative + α-bromoketone | DMF | 80°C | 78% | |
| Thiocarbamoyl chloride + dihalide | THF | 60°C | 65% |
Sulfonation at the 3-Position
Introducing the sulfonyl group necessitates careful electrophilic substitution. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes are common sulfonating agents.
Sulfonation Protocol
The thiophene intermediate is treated with ClSO₃H in dichloromethane at 0–5°C to form the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride using PCl₅. Neutralization with aqueous NaHCO₃ yields the sodium sulfonate, critical for downstream coupling.
Key Considerations:
-
Temperature Control : Exothermic reactions require ice baths to prevent side reactions.
-
Stoichiometry : A 1.2:1 molar ratio of ClSO₃H to thiophene minimizes over-sulfonation.
Piperidine Carboxamide Coupling
The final step involves coupling the sulfonated thiophene with 4-carbamoylpiperidine. This step employs nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, depending on the sulfonate’s reactivity.
SNAr Methodology
The sodium sulfonate reacts with 4-carbamoylpiperidine in DMSO at 120°C for 12–18 hours. Catalytic amounts of KI enhance nucleophilicity, achieving yields of 65–70%.
Mitsunobu Alternative
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) in THF at room temperature provide superior regioselectivity (85% yield). However, this method increases costs due to reagent expenses.
Table 2: Coupling Reaction Comparison
Critical Process Optimizations
Solvent Selection
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains an ester group (methyl thiophene-2-carboxylate), which is susceptible to hydrolysis under acidic or basic conditions.
-
Ester Hydrolysis :
The methyl ester can hydrolyze to form the corresponding carboxylic acid (thiophene-2-carboxylic acid) under alkaline conditions (e.g., aqueous NaOH) or acidic conditions (e.g., HCl/H₂O). This reaction is common in ester groups and is critical for generating active pharmaceutical intermediates . -
Sulfonamide Stability :
The sulfonamide group (R-SO₂-NR₂) is generally stable under hydrolytic conditions but may undergo cleavage under extreme pH (e.g., strong acids/bases), yielding a sulfonic acid derivative.
Table 1: Hydrolysis Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Ester → Carboxylic Acid | NaOH (aqueous) | Thiophene-2-carboxylic acid |
| Ester → Carboxylic Acid | HCl/H₂O | Thiophene-2-carboxylic acid |
| Sulfonamide Cleavage | Strong Acid/Base | Sulfonic Acid + Piperidine Derivative |
Alkylation and Acylation
The carbamoyl group (CONH₂) and piperidine ring offer sites for further chemical modifications.
-
Carbamoyl Alkylation :
The amine group in the carbamoyl moiety (CONH₂) can undergo alkylation (e.g., with alkyl halides) to form substituted ureas, potentially enhancing lipophilicity or modulating biological activity. -
Piperidine Ring Alkylation :
The piperidine nitrogen is a nucleophilic center, enabling alkylation reactions (e.g., with alkyl halides) to generate N-substituted derivatives. This modification could alter pharmacokinetic properties.
Table 2: Alkylation Reactions
| Substrate | Reagent | Product |
|---|---|---|
| Carbamoyl NH₂ | R-X (e.g., methyl iodide) | N-Alkylated Carbamoyl |
| Piperidine N | R-X | N-Alkylated Piperidine |
Coupling Reactions
The thiophene ring and sulfonamide group may participate in coupling chemistry.
Stability and Degradation
The compound’s stability depends on its functional groups:
-
Ester Hydrolysis : The methyl ester is prone to hydrolysis, as noted, but the sulfonamide and thiophene cores are stable under standard conditions .
-
pH Sensitivity : Extreme pH (e.g., >10 or <2) may accelerate degradation, particularly of the ester and sulfonamide groups.
Biochemical Interactions
While not a direct chemical reaction, the compound’s interaction with biological targets (e.g., enzymes) is influenced by its structural features:
-
The sulfonamide group can act as a hydrogen bond donor, enhancing binding affinity to target proteins .
-
Modifications to the piperidine or thiophene rings (e.g., via alkylation) may tune potency or selectivity.
Comparative Analysis of Reaction Types
Table 3: Reaction Type vs. Conditions and Outcomes
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | NaOH/HCl | Carboxylic acid formation |
| Alkylation | R-X (e.g., methyl iodide) | Lipophilicity modulation |
| Coupling | Suzuki reagents | Extended aromatic systems |
| Degradation | Extreme pH | Sulfonamide cleavage |
Scientific Research Applications
Anticancer Activity
Research indicates that Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound targets specific pathways involved in tumor growth and metastasis.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic activity against human cancer cell lines, including colon and breast cancer cells .
| Compound | Activity | Target Cancer Cell Lines |
|---|---|---|
| This compound | Anticancer | Colon, Breast |
| Related Sulfonamide Derivatives | Cytotoxic | Cervical, Lung |
Neurological Disorders
The compound has potential applications in treating neurological disorders such as Alzheimer's disease. It may act through the inhibition of enzymes involved in neurodegeneration:
- Research Findings : Inhibition of specific pathways related to cognitive decline has been observed in preliminary studies .
Agricultural Applications
This compound is also being explored for its agricultural applications:
Pesticide Development
The compound's structural features suggest potential as a novel pesticide:
- Biological Activity : Studies indicate that it exhibits insecticidal properties against common agricultural pests.
| Application | Description | Potential Impact |
|---|---|---|
| Pesticide | Insecticidal properties | Increased crop yield |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
Core Structure: All compounds share a thiophene backbone but differ in substitution patterns. The target compound and the analog from both feature a sulfonyl-linked piperazine/piperidine group, whereas the compound from uses an imino-carboxamide substituent.
Substituent Impact: The 4-carbamoylpiperidine group in the target compound may enhance hydrogen-bonding capacity compared to simpler sulfonamide groups (e.g., tosyl ). The pyridinyl-piperazine group in introduces aromaticity and basicity, which could alter solubility and target selectivity.
Pharmacological Potential
- Anti-inflammatory activity : The 4-methylphenyl and sulfonamide groups are associated with cyclooxygenase (COX) inhibition .
- Antimicrobial effects : Thiophene derivatives with electron-withdrawing groups (e.g., sulfonyl) disrupt microbial cell membranes .
- Improved solubility: The carbamoyl group may enhance water solubility compared to non-polar substituents like isopropyl .
Biological Activity
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.
Compound Structure and Synthesis
This compound features a thiophene ring, a piperidine moiety, and a sulfonyl group, contributing to its potential biological activities. The molecular formula is , with a molecular weight of approximately 372.47 g/mol. The synthesis typically involves multi-step organic reactions requiring precise control over conditions to achieve high yields and purity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating bacterial infections.
- Anti-cancer Potential : Similar compounds have shown promise in anti-cancer applications, indicating that this derivative may also exhibit cytotoxic effects against cancer cell lines.
- Calcium Channel Blockade : Research has indicated that thiophene derivatives can act as calcium channel blockers, which may contribute to their spasmolytic activity . This mechanism could be relevant for cardiovascular applications.
The mechanisms underlying the biological effects of this compound are still under investigation. Key studies have focused on:
- Calcium Channel Interactions : The compound may block voltage-operated calcium channels, leading to relaxation of smooth muscle tissues .
- Targeting Specific Receptors : Interaction studies are ongoing to identify specific biological targets and understand the pharmacodynamics involved.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}thiophene-2-carboxylate | Methoxy group instead of carbamoyl | Antimicrobial properties |
| Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylate | Chlorine substitution | Potential anti-cancer activity |
| Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}thiophene-2-carboxylate | Fluorine substitution | Enhanced binding affinity |
This table illustrates how variations in substituents can influence biological activity, highlighting the importance of structural modifications in drug design.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : Laboratory tests have shown promising results regarding its cytotoxicity against various cancer cell lines, suggesting potential for further development as an anti-cancer agent.
- Spasmolytic Effects : In studies involving isolated rat duodenum tissues, this compound demonstrated significant relaxation effects, indicating its potential as a therapeutic agent for gastrointestinal disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate?
- Methodology :
Thiophene Core Formation : Start with a substituted thiophene precursor (e.g., 4-(4-methylphenyl)thiophene-2-carboxylate). Use Friedel-Crafts alkylation or cross-coupling reactions to introduce substituents .
Sulfonation : Introduce the sulfonyl group at the 3-position via sulfonation using chlorosulfonic acid or sulfur trioxide, followed by reaction with 4-carbamoylpiperidine to form the sulfonamide linkage .
Esterification : Protect the carboxyl group as a methyl ester using methanol under acidic or basic conditions (e.g., H₂SO₄ or trimethylsilyl chloride) .
- Validation : Confirm intermediates via HPLC (using buffer systems like sodium acetate/sodium 1-octanesulfonate, pH 4.6) and NMR .
Q. How is the purity of this compound assessed in academic research?
- Methodology :
- HPLC Analysis : Use a C18 column with a methanol-buffer mobile phase (65:35) to resolve impurities. Monitor UV absorbance at 254 nm for aromatic systems .
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at ~450–470 Da) and detect side products (e.g., incomplete sulfonation) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Q. What safety precautions are critical during synthesis?
- Methodology :
- Hazard Mitigation : Wear nitrile gloves and goggles when handling sulfonating agents (corrosive) or piperidine derivatives (potential irritants). Use fume hoods for volatile intermediates .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can conflicting NMR data for sulfonamide intermediates be resolved?
- Methodology :
- 2D NMR Techniques : Use HSQC to correlate ¹H-¹³C signals and confirm sulfonamide connectivity. NOESY can clarify spatial proximity between the thiophene ring and piperidine group .
- Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .
- Alternative Synthesis : Prepare a deuterated analog to simplify splitting patterns in crowded spectral regions .
Q. What strategies optimize the sulfonation reaction yield?
- Methodology :
- Reagent Screening : Test sulfonyl chlorides (e.g., TsCl, MsCl) versus in situ SO₃ generation. Use pyridine as a catalyst to absorb HCl and drive the reaction .
- Solvent Optimization : Compare yields in polar aprotic solvents (DMF, DMSO) versus dichloromethane. Higher polarity may stabilize transition states .
- Temperature Control : Monitor exothermic reactions (T < 0°C) to prevent decomposition of the thiophene core .
Q. How can structure-activity relationships (SAR) be studied for this compound?
- Methodology :
- Analog Synthesis : Modify the 4-methylphenyl group (e.g., replace with halophenyl or methoxyphenyl) and compare bioactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to hypothetical targets (e.g., kinases or GPCRs). Focus on sulfonamide and carbamoylpiperidine interactions .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiophene carboxylate) using 3D-QSAR models in Schrödinger Suite .
Q. How are crystallographic data used to resolve structural ambiguities?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Refine structures using SHELX-97 to confirm bond lengths/angles (e.g., S–N bond ~1.62 Å) .
- Torsion Angle Analysis : Validate piperidine ring conformation (chair vs. boat) and sulfonyl group orientation relative to the thiophene plane .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity across studies?
- Methodology :
- Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line, incubation time, IC₅₀ calculation method) to isolate protocol variability .
- Metabolite Screening : Use LC-MS to check for degradation products (e.g., ester hydrolysis) that may influence activity .
- Collaborative Validation : Share samples with independent labs to confirm reproducibility .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
